Furfuryl isovalerate
Overview
Description
Furfuryl isovalerate, also known as 3-methylbutanoic acid, 2-furanylmethyl ester, is an organic compound belonging to the class of fatty acid esters. It is commonly used as a flavoring agent due to its pleasant aroma and is found in various food products. The compound has the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol .
Mechanism of Action
Target of Action
Furfuryl isovalerate, also known as furan-2-ylmethyl 3-methylbutanoate, is a fatty acid ester
Mode of Action
These reactions could lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
For instance, furfural can be selectively converted into various fuels and high-value compounds, such as furfuryl alcohol, γ-valerolactone, pentanediols, and nitrogen-containing compounds .
Result of Action
Furfural, a related compound, has been shown to exert toxic effects on multiple cellular metabolic targets
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the transformation of furfural into related chemicals, such as furfuryl alcohol, has been shown to be influenced by the choice of catalysts, systems, and mechanisms . Similarly, the action of this compound could be influenced by factors such as pH, temperature, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Furfuryl isovalerate are not extensively studied. As a fatty acid ester, it may participate in esterification and hydrolysis reactions
Cellular Effects
Furfural, a related compound, has been shown to induce reactive oxygen species accumulation and cause cellular damage in Saccharomyces cerevisiae
Temporal Effects in Laboratory Settings
Temperature fluctuations can drastically skew laboratory test results and have far-reaching implications .
Dosage Effects in Animal Models
It’s important to consider the potential for threshold effects and toxic or adverse effects at high doses when conducting such studies .
Metabolic Pathways
Furfural, a related compound, has been shown to interfere with microbial metabolism, suggesting that this compound may also interact with metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furfuryl isovalerate can be synthesized through esterification reactions. One common method involves the reaction of furfuryl alcohol with isovaleric acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow synthesis techniques. This method involves the reductive etherification of furfural with ethanol in the presence of a palladium catalyst supported on activated carbon. The process is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Furfuryl isovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound to furfuryl alcohol and isovaleric acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Furfuryl alcohol and isovaleric acid.
Substitution: Various furfuryl derivatives depending on the nucleophile used.
Scientific Research Applications
Furfuryl isovalerate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: this compound is used in the flavor and fragrance industry due to its pleasant aroma. .
Comparison with Similar Compounds
Furfuryl isovalerate is part of a group of compounds known as furfuryl esters. Similar compounds include:
- Furfuryl acetate
- Furfuryl propionate
- Furfuryl pentanoate
- Furfuryl octanoate
Comparison:
- Furfuryl acetate: Similar in structure but has an acetate group instead of an isovalerate group. It is also used as a flavoring agent.
- Furfuryl propionate: Contains a propionate group and is used in similar applications.
- Furfuryl pentanoate: Has a pentanoate group and is used in the fragrance industry.
- Furfuryl octanoate: Contains an octanoate group and is used in various industrial applications.
This compound is unique due to its specific ester group, which imparts distinct chemical and sensory properties .
Properties
IUPAC Name |
furan-2-ylmethyl 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-8(2)6-10(11)13-7-9-4-3-5-12-9/h3-5,8H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGUIBCHHSHJNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065579 | |
Record name | Furfuryl isovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
97.00 to 98.00 °C. @ 11.00 mm Hg | |
Record name | Furfuryl isovalerate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039874 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
Record name | Furfuryl 3-methylbutanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/713/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.014-1.023 | |
Record name | Furfuryl 3-methylbutanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/713/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13678-60-9 | |
Record name | Furfuryl isovalerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13678-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furfuryl isovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013678609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 3-methyl-, 2-furanylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Furfuryl isovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furfuryl isovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FURFURYL ISOVALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7HH8621P6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Furfuryl isovalerate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039874 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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